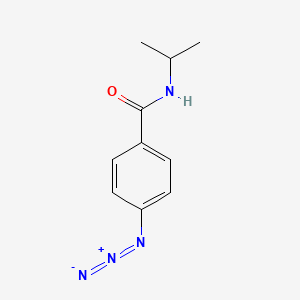

4-Azido-N-isopropyl-benzamide

Description

Evolution and Significance of Photoaffinity Labeling in Biomolecular Research

Photoaffinity labeling (PAL) is a powerful method used to covalently link a chemical probe to its target biomolecule upon activation by light. researchgate.netpnas.org This technique has become a cornerstone of drug discovery and chemical biology, enabling researchers to identify the molecular targets of therapeutic agents, map ligand-binding sites, and elucidate complex biological pathways. mdpi.comresearchgate.net The process involves a specially designed ligand, or probe, that contains a photoreactive functional group. Initially, the probe binds reversibly to its target protein. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived intermediate, such as a nitrene or carbene. researchgate.net This transient species then rapidly forms a stable covalent bond with amino acid residues in close proximity within the binding site before the probe can dissociate. pnas.org

The significance of PAL lies in its ability to capture both high- and low-affinity interactions in complex biological environments, including within living cells. mdpi.com Unlike traditional affinity-based methods, the covalent bond formed during PAL allows for the stringent purification and subsequent identification of the labeled protein, often using techniques like mass spectrometry. This has revolutionized the process of target deconvolution for compounds identified through phenotypic screens, providing a direct link between a molecule's cellular effect and its specific protein target. mdpi.com

The Benzamide (B126) Scaffold as a Versatile Platform for Chemical Probe Development

The benzamide structure is a prominent and recurring scaffold in medicinal chemistry and is found in numerous approved therapeutic agents. researchgate.net Its prevalence stems from its synthetic accessibility and its ability to engage in key molecular interactions, such as hydrogen bonding via the amide N-H and carbonyl oxygen. The aromatic ring provides a rigid core that can be readily functionalized at various positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.net

This inherent versatility makes the benzamide scaffold an excellent platform for the development of chemical probes. researchgate.netnih.gov Researchers can systematically modify the scaffold to optimize binding to a target protein of interest. researchgate.net Its structural rigidity helps in presenting appended functional groups in well-defined orientations, which is crucial for designing selective probes. nih.gov Furthermore, the established synthetic chemistry of benzamides allows for the straightforward incorporation of reporter tags and photoreactive moieties necessary for techniques like photoaffinity labeling. nih.gov The stability of the benzamide core ensures that the probe remains intact under physiological conditions until the photoactivation step. acs.org

Contextualizing 4-Azido-N-isopropyl-benzamide within Advanced Chemical Biology Tools

This compound is a chemical probe that strategically combines the key features discussed previously. Its design can be dissected into three core components:

The Benzamide Core: This provides the foundational scaffold, offering structural rigidity and a well-established basis for molecular interactions. researchgate.net

The 4-Azido Group: Positioned on the phenyl ring, this group serves as the photoreactive warhead. Upon UV activation, it is designed to form a nitrene that will covalently capture the interacting protein, making it a classic photoaffinity label. ontosight.ai

The N-isopropyl Group: This substituent on the amide nitrogen is crucial for modulating the probe's physicochemical properties. The isopropyl group can influence the molecule's lipophilicity, membrane permeability, and binding affinity for its specific target. Its presence differentiates the probe from other benzamide derivatives and tailors its specificity towards particular protein binding pockets that can accommodate this branched alkyl group.

This compound is therefore a purpose-built tool for identifying and studying the binding partners of N-isopropylbenzamide-like ligands. By treating a biological system (such as cell lysates or intact cells) with this probe and then exposing it to UV light, researchers can covalently "tag" the target proteins. These tagged proteins can then be isolated and identified, providing critical insights into the mechanism of action of this class of compounds.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7(2)12-10(15)8-3-5-9(6-4-8)13-14-11/h3-7H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKOSLSIAOIRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Paradigms and Derivatization Approaches for 4 Azido N Isopropyl Benzamide and Analogous Structures

Convergent and Linear Synthetic Strategies for Functionalized Benzamides

Amide Bond Construction Methods for N-Isopropylbenzamide Moieties

The formation of the N-isopropylamide bond is a critical step in the synthesis of the target compound. This can be achieved through various amide bond construction methods, typically involving the coupling of a carboxylic acid (or its activated derivative) with isopropylamine. A variety of coupling reagents are available to facilitate this reaction, each with its own advantages in terms of yield, reaction conditions, and compatibility with other functional groups. luxembourg-bio.com Some commonly used reagents for amide bond formation are summarized in the table below.

| Coupling Reagent Class | Specific Examples | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress side reactions and improve yield. | Widely used, effective for a broad range of substrates. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Generally high yields and fast reaction times. | Effective for sterically hindered amines and acids. |

| Uronium/Guanidinium (B1211019) Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU | Mild reaction conditions, low racemization for chiral substrates. | High efficiency and broad applicability. |

| Other | CDI (Carbonyldiimidazole), T3P (Propylphosphonic anhydride) | Varying conditions depending on the reagent. | CDI is cost-effective; T3P is a powerful water scavenger. |

A survey of amidation reagents for aqueous media has shown that combinations like DIC-HOPO and reagents such as DMT-MM and COMU-collidine can be effective for coupling carboxylic acids and amines in the presence of water. luxembourg-bio.com This is particularly relevant for bioconjugation applications where aqueous compatibility is crucial.

Regioselective Introduction of the Azido (B1232118) Group on the Aromatic Ring (e.g., via Diazotization-Azidation Sequences)

The introduction of the azido group at the 4-position of the benzamide (B126) scaffold is typically achieved through a diazotization-azidation sequence starting from the corresponding 4-amino-N-isopropyl-benzamide. This multi-step process involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an azide (B81097) nucleophile. scirp.orgresearchgate.netorganic-chemistry.orglibretexts.org

The key steps are as follows:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt. scirp.orgorganic-chemistry.org The resulting diazonium salt is often unstable and is used immediately in the next step. researchgate.net

Azidation : The diazonium salt is then reacted with a source of azide ions, such as sodium azide (NaN₃), to yield the 4-azidobenzamide (B1358404) derivative.

The regioselectivity of this process is high, as the position of the azido group is determined by the starting position of the amino group on the aromatic ring.

Chemoenzymatic and Stereoselective Synthetic Considerations for Probe Design

The integration of enzymatic methods into the synthesis of benzamide-based probes can offer significant advantages in terms of selectivity and sustainability. core.ac.uk Lipases, for instance, have been shown to catalyze the formation of amide bonds, sometimes in biphasic systems, providing a green alternative to traditional chemical methods. rsc.orgmdpi.com

For probes that may interact with chiral biological targets, stereoselectivity is a critical consideration. The synthesis of enantiomerically pure benzamides can be achieved through various strategies, including the use of chiral catalysts or enzymatic resolutions. nih.govpharmasalmanac.com For example, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides. nih.gov Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, are powerful for the stereoselective synthesis of chiral amines, which can be key precursors for chiral benzamides. researchgate.netnih.gov These approaches allow for the construction of complex chiral molecules with high optical purity under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yields in Benzamide Derivative Synthesis

The synthesis of benzamide derivatives, a cornerstone in medicinal chemistry and materials science, is a process influenced by a multitude of reaction parameters. The optimization of these conditions is paramount to achieving high yields and purity of the final product. This section delves into the detailed research findings concerning the optimization of reaction conditions for the synthesis of 4-azido-N-isopropyl-benzamide and its analogous structures, focusing on the critical interplay of solvents, temperature, catalysts, and reaction times.

The formation of an amide bond, in this case between a carboxylic acid derivative and an amine, is a fundamentally important transformation. A common and effective method for the synthesis of benzamides is the reaction of a benzoyl chloride with a primary or secondary amine. This reaction, often referred to as the Schotten-Baumann reaction, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

In the context of synthesizing N-substituted benzamides, the choice of solvent has been shown to be a critical factor. For instance, in the synthesis of amides from acid chlorides and primary amines, the bio-based solvent Cyrene™ has been investigated as a greener alternative to traditional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Research has demonstrated that the reaction of various acid chlorides with primary amines, such as aniline (B41778) and benzylamine (B48309), in the presence of triethylamine (B128534) in Cyrene™ can lead to good yields of the desired amides. A key advantage of this system is the simplified aqueous work-up procedure, which can significantly increase the molar efficiency of the process.

The reaction of 4-fluorobenzoyl chloride with amines like pyrrolidine (B122466), aniline, and benzylamine in Cyrene™ with triethylamine as a base has been shown to produce the corresponding amides in good yields. For example, the reaction of 4-fluorobenzoyl chloride with pyrrolidine in Cyrene™ at room temperature, followed by an aqueous work-up and column chromatography, resulted in an excellent isolated yield of (4-fluorophenyl)(pyrrolidin-1-yl)methanone. The optimization of the work-up procedure, such as direct chromatography of the crude reaction mixture, can further enhance the molar efficiency.

The following table summarizes the effect of the work-up procedure on the yield of (4-fluorophenyl)(pyrrolidin-1-yl)methanone in Cyrene™:

| Entry | Amine | Work-up Procedure | Yield (%) |

| 1 | Pyrrolidine | Aqueous work-up; column chromatography | 91 |

| 2 | Pyrrolidine | Direct chromatography | 75 |

Further studies have explored the scope of this reaction with different substituted benzoyl chlorides and primary amines in Cyrene™. The results indicate that both electron-rich and electron-deficient, as well as heterocyclic, acid chlorides can be successfully coupled with primary amines to afford the desired amides in good yields.

The table below illustrates the yields for the synthesis of various N-substituted benzamides in Cyrene™:

| Entry | Acid Chloride | Amine | Product | Yield (%) |

| 1 | 4-Fluorobenzoyl chloride | Aniline | 4-Fluoro-N-phenylbenzamide | 72 |

| 2 | 4-Fluorobenzoyl chloride | Benzylamine | N-Benzyl-4-fluorobenzamide | 81 |

| 3 | 3,5-Dimethoxybenzoyl chloride | Aniline | 3,5-Dimethoxy-N-phenylbenzamide | High |

| 4 | 3,5-Dimethoxybenzoyl chloride | Benzylamine | N-Benzyl-3,5-dimethoxybenzamide | High |

Temperature is another critical parameter that can significantly influence the rate and outcome of amide synthesis. While many acylation reactions of amines with acid chlorides proceed rapidly at room temperature, controlling the temperature can be crucial, especially for highly exothermic reactions, to minimize the formation of side products. The Schotten-Baumann reaction, for instance, is often carried out at low temperatures to ensure high product yield and purity.

The choice of base is also integral to the optimization of benzamide synthesis. Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIEA) are commonly employed to scavenge the HCl produced during the reaction of an amine with an acid chloride. The basicity and steric properties of the chosen amine can influence the reaction rate and selectivity.

Photophysical and Photochemical Characterization of Aryl Azide Photoaffinity Probes

Mechanistic Pathways of Aryl Azide (B81097) Photoactivation

The journey from a stable aryl azide to a covalently crosslinked product is initiated by the absorption of ultraviolet (UV) light. This photoactivation event triggers the extrusion of molecular nitrogen (N₂) and the generation of a highly reactive aryl nitrene intermediate, which is central to the crosslinking process. rsc.org The specific reaction pathways of this intermediate dictate the efficiency and specificity of the labeling experiment.

Generation and Reactivity Profile of Singlet and Triplet Nitrenes

Upon photolysis, the aryl azide is converted into a singlet nitrene, an electron-deficient species with a pair of non-bonding electrons in a single orbital. researchgate.net This singlet state is exceptionally reactive and has a very short lifetime, typically on the order of nanoseconds. rsc.org Its primary mode of reaction, which is highly valuable for photoaffinity labeling, is insertion into C-H, N-H, and O-H bonds of nearby molecules, such as the amino acid residues of a target protein. nih.gov

However, the singlet nitrene can rapidly undergo intersystem crossing (ISC) to form the more stable triplet nitrene. researchgate.net The triplet state is a diradical, with two unpaired electrons in different orbitals. rsc.org This electronic configuration makes the triplet nitrene less reactive towards insertion and more prone to abstracting hydrogen atoms from the solvent or other molecules in its vicinity. researchgate.netnih.gov While this can still lead to covalent labeling, it often results in less specific modifications. In some systems, thermally activated reverse intersystem crossing from the triplet back to the reactive singlet state can occur, regenerating the species responsible for efficient cross-linking. acs.org

| Property | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Electronic State | Closed-shell | Open-shell (Diradical) |

| Lifetime | Very short (e.g., ns) rsc.org | Longer-lived, more stable researchgate.net |

| Primary Reactivity | Insertion into C-H, N-H, O-H bonds nih.gov | Hydrogen atom abstraction researchgate.netnih.gov |

| Relevance to Labeling | Primary pathway for specific, efficient covalent bond formation | Can lead to non-specific labeling and side reactions |

Competing Photoreactions in Complex Biological Milieu

In a complex biological environment, the desired photocrosslinking event faces stiff competition from various side reactions that can significantly reduce labeling efficiency. nih.gov One of the most prominent competing pathways is the rearrangement of the singlet nitrene. nih.gov Instead of inserting into a target molecule, the singlet nitrene can undergo ring expansion to form highly electrophilic intermediates such as dehydroazepines or benzazirines. nih.govmdpi.com

These intermediates can then be trapped by any available nucleophiles in the system. mdpi.com In aqueous biological buffers, water itself can act as a nucleophile, effectively quenching the reactive probe. rsc.org Similarly, nucleophilic amino acid residues on the surface of non-target proteins can react with these intermediates, leading to non-specific labeling and complicating the identification of the true binding partner. mdpi.com The hydrogen abstraction pathway of the triplet nitrene also contributes to reduced efficiency by consuming the probe in reactions with buffer components. researchgate.net

Quantitative Analysis of Photocrosslinking Efficiency with Biological Macromolecules

The success of a photoaffinity labeling experiment is critically dependent on the photocrosslinking efficiency, which is the percentage of the bound probe that successfully forms a covalent bond with its target upon irradiation. This efficiency can vary dramatically, from less than 5% to over 60%, depending on the probe's structure, the nature of the binding site, and the experimental conditions. nih.gov

The kinetics of photoactivation are a key factor. For instance, a study on 4-azido-N-[2-(diethyl([³H]methyl)ammonium)ethyl]benzamide iodide, a compound structurally similar to 4-azido-N-isopropyl-benzamide, found that its photolysis followed first-order kinetics with a half-life of 13.5 minutes when irradiated at 300 nm. doi.org The choice of irradiation wavelength and duration is also crucial for maximizing yield. Experiments with a hydroxyphenyl azide crosslinker demonstrated that irradiation with long-wavelength UV light (366 nm) for 30 minutes resulted in the most efficient crosslinking. thermofisher.com The efficiency of photoattachment can be highly time-dependent, with one study on a progestin aryl azide probe showing that most of the covalent labeling occurred within the first 10 minutes of photolysis, reaching an efficiency of 60% after one hour. nih.gov

| Parameter | Observation / Data Point | Reference Compound / Condition | Source |

|---|---|---|---|

| Achieved Efficiency | 60% photoattachment efficiency after 1 hour | Aryl azide progestin derivative | nih.gov |

| Photolysis Kinetics | First-order kinetics with t₁/₂ = 13.5 min | 4-azido-N-[2-(diethyl...)ethyl]benzamide iodide at 300 nm | doi.org |

| Optimal Wavelength | Long wavelength UV (366 nm) found to be most efficient | BASED (hydroxyphenyl azide crosslinker) | thermofisher.com |

| Optimal Duration | 30 minutes yielded most complete crosslinking | BASED (hydroxyphenyl azide crosslinker) | thermofisher.com |

Spectroscopic Investigations of Photoinduced Transformations and Intermediate Characterization

Understanding the rapid and complex photochemical events of aryl azides requires advanced spectroscopic techniques capable of resolving transient species with extremely short lifetimes. Ultrafast transient absorption spectroscopy is a primary tool for this purpose. nih.govnih.gov

Using femtosecond laser flash photolysis, researchers can directly observe the decay of the azide's excited state, which occurs within hundreds of femtoseconds, and the concurrent rise of the absorption signal corresponding to the formation of the singlet nitrene. nih.govresearchgate.net These experiments have confirmed the fleeting nature of singlet nitrenes, with lifetimes measured in the picosecond to nanosecond range. nih.gov For example, the lifetime of singlet 1-naphthylnitrene was determined to be 12 picoseconds in an acetonitrile (B52724) solution. nih.gov By monitoring the spectral changes over time, from picoseconds to microseconds, the kinetics of nitrene formation, intersystem crossing, and reaction with solvent or other molecules can be elucidated. acs.orgnih.gov In addition to transient techniques, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to identify the final, stable products of the photorearrangement and fragmentation pathways, providing a complete picture of the photochemical process. nih.govresearchgate.net

Applications of 4 Azido N Isopropyl Benzamide Analogs in Elucidating Biological Interactions and Pathways

Mapping Ligand-Receptor and Protein-Protein Interaction Interfaces

The ability of 4-azido-N-isopropyl-benzamide analogs to form covalent crosslinks with nearby molecules upon photoactivation makes them invaluable for mapping the binding sites of ligands on their receptors and for identifying direct protein-protein interaction partners.

Identification of Direct Protein Binding Partners in Cellular Lysates and Intact Cells

Photoaffinity labeling (PAL) with this compound analogs is a robust technique for identifying the direct binding partners of a small molecule within a complex proteome. nih.gov This method involves introducing the photoaffinity probe to a cellular lysate or intact cells, allowing it to bind to its target protein(s). Subsequent exposure to UV light activates the aryl azide (B81097) group, generating a highly reactive nitrene intermediate that forms a covalent bond with amino acid residues in close proximity. nih.gov

The covalently linked protein-probe complexes can then be enriched and identified using various proteomic techniques. Often, the probe is designed with a reporter tag, such as biotin (B1667282) or an alkyne handle for click chemistry, to facilitate isolation and detection. nih.gov For example, benzamide-based photoaffinity probes have been successfully employed to identify histone deacetylase 2 (HDAC2) as a primary target in cell lysates. In such studies, the probe's interaction with HDAC2 was confirmed by observing a significant increase in inhibition upon preincubation, and photocrosslinking was validated through western blot analysis.

This approach is not limited to soluble proteins and can be extended to identify interactions within intact cells, providing a more physiologically relevant context. The cell-permeable nature of many small molecule probes allows them to access intracellular targets, and upon photoactivation, trap these interactions in their native environment.

| Probe Type | Application | System | Identified Partner(s) |

| Benzamide-based photoaffinity probe | Target Identification | Cell Lysate | Histone Deacetylase 2 (HDAC2) |

| Azido-citalopram analog | Binding Site Mapping | Intact Cells | Serotonin Transporter (SERT) |

Profiling Ligand-Induced Conformational Dynamics via Covalent Labeling

Beyond identifying binding partners, photoaffinity labeling can provide insights into the conformational changes that occur within a protein upon ligand binding. The pattern of covalent labeling can differ depending on the conformational state of the protein, reflecting changes in the accessibility of amino acid residues within the binding pocket. nih.gov

By comparing the crosslinking pattern of a this compound analog in the presence and absence of a competing, non-photoreactive ligand, researchers can infer which regions of the protein undergo conformational shifts. For instance, if a particular residue is labeled in the unbound state but protected from labeling when a competing ligand is bound, it suggests that this residue is part of the binding site or a region that undergoes a conformational change to accommodate the ligand. nih.gov This differential labeling approach can be a powerful tool to study the dynamic nature of protein-ligand interactions.

Deconvolution of Complex Cellular Networks and Signaling Cascades

The precise identification of molecular targets is crucial for understanding the mechanism of action of bioactive small molecules and for unraveling complex cellular signaling pathways.

Target Identification in Mechanistic Studies of Small Molecule Biological Activity

Phenotypic screening campaigns often identify compounds with interesting biological activities without prior knowledge of their molecular targets. nih.gov Analogs of this compound serve as critical tools for the deconvolution of these targets. By synthesizing a photoactive version of a hit compound, researchers can "fish" for its binding partners in a cellular context. nih.gov

A prime example is the use of benzamide (B126) and picolinamide (B142947) scaffolds with antifungal properties. Chemogenomic profiling and biochemical assays identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the target for these compounds in Saccharomyces cerevisiae. The use of photoaffinity probes can further validate such findings by demonstrating direct physical interaction.

The general workflow for target identification using a this compound analog typically involves:

Incubation of the probe with a cell lysate or live cells.

UV irradiation to induce covalent crosslinking to the target protein(s).

Enrichment of the covalently labeled proteins, often via a biotin-streptavidin interaction.

Proteomic analysis, such as mass spectrometry, to identify the captured proteins. nih.gov

| Compound Class | Biological Activity | Identified Target | Organism |

| Benzamide/Picolinamide | Antifungal | Sec14p | Saccharomyces cerevisiae |

Discovery of Off-Target Interactions and Polypharmacology

Understanding the off-target effects of a drug candidate is paramount for predicting potential side effects and for understanding its full pharmacological profile. nih.gov Photoaffinity probes based on the this compound scaffold can be utilized to identify not only the intended target but also unintended "off-target" interactions. nih.gov

This is achieved by performing a proteome-wide analysis of proteins that are covalently labeled by the photoaffinity probe. The identified proteins are then validated as true off-targets through secondary assays. This approach provides a global view of the cellular proteins that a small molecule interacts with, which is crucial for assessing its selectivity and potential for polypharmacology (i.e., the ability of a drug to interact with multiple targets). Activity-based protein profiling (ABPP) is a powerful complementary technique that can be used to assess the functional consequences of these off-target interactions. universiteitleiden.nl

Investigation of Membrane Protein Topologies and Lipid-Protein Associations

Membrane proteins play critical roles in cellular function, and understanding their structure and organization within the lipid bilayer is a significant challenge. Photoaffinity labeling with probes like this compound analogs can provide valuable information about membrane protein topology and their interactions with the surrounding lipid environment.

The hydrophobic nature of the benzamide scaffold can allow these probes to partition into cellular membranes. Upon photoactivation, the aryl azide group can crosslink to adjacent transmembrane domains of a protein or to neighboring lipid molecules. By analyzing the sites of crosslinking, researchers can gain insights into the arrangement of transmembrane helices and identify regions of the protein that are in close contact with the lipid bilayer.

Furthermore, the introduction of photoactivatable unnatural amino acids, such as p-azido-L-phenylalanine, at specific sites within a membrane protein offers a more precise method for probing its topology. The reactive azido (B1232118) group can then be used to attach reporter tags or to crosslink to nearby molecules, providing detailed structural information about the protein's orientation and interactions within the membrane.

Contributions to Understanding Enzyme Substrate Specificity and Catalytic Mechanisms

Analogs of this compound, particularly those belonging to the broader class of azido-benzamide photoaffinity probes, have proven to be instrumental in dissecting the intricacies of enzyme-substrate interactions. These chemical tools provide a means to covalently label and identify substrate binding sites, thereby offering critical insights into the structural basis of enzyme specificity and the mechanisms governing catalysis. By designing probes that mimic the structure of natural substrates or inhibitors, researchers can trap the enzyme-ligand complex in a transient state, allowing for detailed biochemical and structural analysis.

The utility of these analogs lies in their dual functionality: a recognition element that directs the probe to the active site of a target enzyme and a photoreactive azido group that, upon irradiation with UV light, forms a highly reactive nitrene intermediate capable of inserting into nearby amino acid residues. This process results in a stable, covalent bond between the probe and the enzyme, effectively providing a snapshot of the binding interaction.

Detailed Research Findings:

Research employing azido-benzamide-based photoaffinity labels has significantly advanced our understanding of various enzyme families. For instance, studies on proteases have utilized these probes to map the contours of substrate-binding pockets and to identify key residues involved in substrate recognition and catalysis.

One notable area of investigation has been the study of trypsin, a serine protease with a well-defined specificity for cleaving peptide bonds after lysine (B10760008) and arginine residues. To probe the substrate binding site of trypsin, researchers have synthesized azidobenzamidine analogs. mdpi.comresearchgate.net The benzamidine (B55565) moiety serves as a mimic of the guanidinium (B1211019) group of arginine, directing the probe to the S1 specificity pocket of the enzyme.

In the dark, these azidobenzamidine probes act as reversible, competitive inhibitors of trypsin, indicating that they bind to the active site in a manner that precludes substrate binding. mdpi.com Upon photolysis, the probes cause irreversible inactivation of the enzyme, consistent with the formation of a covalent adduct within the active site. mdpi.comresearchgate.net The specificity of this photo-labeling process can be demonstrated through protection experiments. The presence of a saturating concentration of a legitimate substrate, such as p-tosyl-L-arginine methyl ester (TAME), significantly reduces the extent of photoinactivation, confirming that the probe is indeed targeting the substrate-binding site. mdpi.comresearchgate.net

The pH dependence of the photo-labeling process can also provide valuable information about the ionization state of active site residues and conformational changes that occur upon ligand binding. mdpi.com For trypsin, maximal inactivation with azidobenzamidine probes is typically observed at a slightly acidic pH, which may reflect the optimal protonation state of key catalytic residues for inhibitor binding. mdpi.com

Another significant application of benzamide-based photoaffinity probes has been in the study of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene regulation. Selective inhibitors of HDAC isoforms are of great interest as potential therapeutic agents. Photoreactive benzamide probes have been designed to target specific HDAC isoforms, such as HDAC1 and HDAC2. researchgate.net These probes have been shown to be potent and selective inhibitors, and their inhibitory activity can be time-dependent, suggesting a multi-step binding mechanism. researchgate.net Photo-labeling experiments with these probes have been instrumental in confirming their direct binding to the target HDACs and are being used to map the precise binding sites through proteomic analysis. researchgate.net

The data derived from these types of studies are critical for constructing detailed models of enzyme-substrate complexes and for understanding the dynamic events that occur during the catalytic cycle.

| Enzyme | Probe | Inhibition Type (Dark) | Effect of Photolysis | Protection by Substrate | Key Findings |

| Trypsin | meta- and para-Azidobenzamidine | Competitive | Irreversible Inactivation | Yes (with p-tosyl-L-arginine methyl ester) | Probes bind to the substrate specificity pocket; pH-dependent labeling suggests conformational changes. mdpi.com |

| Histone Deacetylase 2 (HDAC2) | Photoreactive Benzamide Probes | Time-dependent | Covalent Crosslinking | Not Reported | Probes are potent and selective, enabling mapping of the inhibitor binding site. researchgate.net |

Advanced Methodologies and Analytical Strategies in Conjunction with Azidobenzamide Probes

Proteomic Approaches for High-Throughput Target Identification and Validation

Chemical proteomics strategies that use photoaffinity probes are instrumental in the unbiased identification of protein targets directly in a cellular context. These methods allow for the covalent capture of interacting proteins, which can then be identified and quantified using mass spectrometry.

Quantitative mass spectrometry is a cornerstone for analyzing the proteins that interact with a small molecule probe. nih.gov In a typical workflow, a photoaffinity probe, such as a derivative of 4-azido-N-isopropyl-benzamide, is incubated with cells or cell lysates. Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene intermediate that covalently crosslinks to nearby proteins. nih.gov These labeled proteins can then be enriched, often through a reporter tag incorporated into the probe, and subsequently digested into peptides for mass spectrometry analysis. nih.gov

Several quantitative proteomic techniques can be employed to distinguish specific interactors from non-specific background proteins. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ) allow for the precise comparison of protein abundance between a probe-treated sample and a control sample. youtube.comyoutube.com For example, in studies involving photoreactive benzamide (B126) probes designed to target histone deacetylases (HDACs), quantitative mass spectrometry was crucial in identifying specific HDAC isoforms and their associated complex members that were targeted by the probes. nih.gov

Table 1: Overview of Quantitative Proteomic Approaches for Photoaffinity Labeling

| Technique | Principle | Application with Azidobenzamide Probes |

| SILAC | Metabolic labeling of proteins with "heavy" and "light" amino acids for comparative analysis. | Differentiating specific protein targets of an azidobenzamide probe from background binders by comparing labeled and unlabeled cell populations. |

| iTRAQ/TMT | Chemical labeling of peptides with isobaric tags that generate reporter ions in the mass spectrometer for relative quantification. | Multiplexed analysis of protein interactors under different conditions, such as competition experiments with a parent compound. youtube.com |

| Label-Free Quantification | Comparison of peptide signal intensities across different mass spectrometry runs. | A straightforward method for identifying enriched proteins, though it can be more susceptible to experimental variation. nih.gov |

Following the identification and quantification of proteins that interact with an azidobenzamide probe, bioinformatics tools are essential for interpreting the complex datasets. mdpi.com The list of identified proteins, often referred to as the "interactome" of the probe, is analyzed to identify enriched biological pathways, cellular compartments, and protein complexes. This analysis can provide insights into the mechanism of action of the parent compound.

Gene Ontology (GO) and pathway analysis databases like KEGG are commonly used to find statistically significant enrichments within the identified protein list. nih.gov Furthermore, protein-protein interaction (PPI) databases such as STRING can be used to construct interaction networks of the identified targets. mdpi.com This network mapping helps to visualize the relationships between the targeted proteins and can reveal functional modules or protein complexes that are perturbed by the small molecule. For instance, the analysis of the interactome of a novel compound can reveal its effects on specific signaling pathways or cellular processes, guiding further investigation into its therapeutic potential. aiche.org

Imaging Techniques for Spatiotemporal Visualization of Probe-Target Engagements

While proteomics provides a global view of the proteins that interact with a probe, imaging techniques offer spatial and temporal information about where these interactions occur within the cell.

To visualize the subcellular localization of probe-target interactions, azidobenzamide probes can be modified to include a fluorescent reporter group. Alternatively, a "clickable" handle, such as an alkyne, can be incorporated into the probe. After photocrosslinking and cell fixation, a fluorescent azide (B81097) can be attached via click chemistry, allowing for visualization by fluorescence microscopy. nih.gov This approach enables the investigation of where a compound of interest accumulates in the cell and where it engages with its targets. nih.gov

Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), can provide even more detailed spatial information, resolving probe-target interactions at the nanoscale. nih.govbiotium.com These techniques rely on the photoswitching properties of certain fluorophores to achieve resolutions beyond the diffraction limit of light. scispace.com By using azidobenzamide probes compatible with super-resolution imaging, it is possible to visualize the precise localization of target proteins within cellular structures with high precision. nih.gov

Radiolabeling of photoaffinity probes provides a highly sensitive method for detecting and quantifying target engagement. A derivative of 4-azido-benzamide, 4-Azido-N-[2-(diethyl([3H]methyl)ammonium)ethyl]benzamide Iodide , has been synthesized with a tritium (B154650) ([3H]) label for use in photoaffinity labeling studies. doi.org The introduction of a radionuclide allows for the detection of covalently labeled proteins through autoradiography.

In this technique, after photocrosslinking with the radiolabeled probe, proteins are separated by gel electrophoresis. The gel is then exposed to X-ray film or a phosphorimager, revealing the protein bands that have been radioactively labeled. This method is particularly useful for validating target engagement and for determining the apparent molecular weight of the target proteins. The synthesis of a tritiated derivative of an azidobenzamide highlights its utility in identifying binding polypeptides through these sensitive radiometric methods. doi.org

Computational Design and Predictive Modeling for Optimized Probe Performance

Computational approaches are increasingly being used to design more effective photoaffinity probes and to predict their interactions with target proteins. Molecular modeling can be employed to design azidobenzamide probes with improved affinity and selectivity for their intended targets. nih.gov By modeling the binding of a probe to the active site of a target protein, it is possible to optimize the placement of the photoreactive group and the reporter tag to ensure efficient crosslinking without disrupting the binding of the pharmacophore.

Furthermore, computational methods can be used to predict potential off-targets of a probe, which can then be experimentally validated. semanticscholar.org Predictive modeling can also help in understanding the structure-activity relationships of a series of probes, guiding the synthesis of new derivatives with enhanced performance characteristics.

Ligand-Based and Structure-Based Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be a powerful tool for discovering analogs of this compound with potentially improved properties.

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Using this compound as a query molecule, large compound databases can be searched for molecules with similar 2D fingerprints or 3D shapes. This can lead to the identification of a diverse set of analogs that retain the key chemical features of the original compound.

Structure-Based Virtual Screening (SBVS)

If the 3D structure of the target protein is available, SBVS, often through high-throughput docking, can be performed. In this approach, a large library of compounds is docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity. This method has the potential to identify novel scaffolds that are structurally different from this compound but can still bind to the same target.

The results of a virtual screening campaign are typically a list of "hits" that can then be prioritized for experimental testing. The success of a virtual screen is often measured by its "hit rate," which is the percentage of tested compounds that show the desired biological activity.

Table 3: Hypothetical Virtual Screening Hit List for Analogs of this compound.

| Compound ID | Screening Method | Predicted Binding Affinity (kcal/mol) | Structural Similarity to Query |

|---|---|---|---|

| ZINC12345678 | SBVS | -9.2 | Low |

| CHEMBL987654 | LBVS | -8.1 | High |

| ZINC87654321 | SBVS | -9.0 | Medium |

| CHEMBL123456 | LBVS | -7.8 | High |

Future Trajectories and Novel Directions in Azidobenzamide Probe Research

Design of Red-Shifted Photoactivatable Moieties for Reduced Phototoxicity in Biological Systems

A significant limitation in live-cell and in-vivo photoaffinity labeling is the potential for phototoxicity. High-energy ultraviolet (UV) light, typically used to activate aryl azides, can cause cellular damage and autofluorescence, confounding experimental results. researchgate.net To circumvent this, a major research trajectory is the design of photoactivatable groups that are sensitive to longer-wavelength light, such as visible or near-infrared (NIR) light. This "red-shifting" of the activation wavelength leads to reduced phototoxicity and allows for deeper tissue penetration in in-vivo studies. researchgate.netspringernature.com

Several strategies are employed to achieve a red-shift in photoprobes:

Enlarging the Conjugate π-System: Extending the π-conjugated system of the chromophore is a fundamental approach to lower the energy required for photoactivation, thus shifting the absorption maximum to longer wavelengths. researchgate.netnih.gov For an azidobenzamide core, this could involve incorporating additional aromatic rings or unsaturated bonds.

Donor-Acceptor Architectures: Creating a "push-pull" system by incorporating electron-donating and electron-accepting groups within the molecule can effectively red-shift the absorption spectrum. nih.gov

Heteroatom Incorporation: The strategic introduction of heteroatoms like silicon or phosphorus into the core structure of a dye can alter the electronic properties and lead to a bathochromic (red) shift. rsc.org For instance, the replacement of a carbon atom with silicon in rhodamine dyes results in a significant shift towards the red end of the spectrum. rsc.org

The development of red-shifted azidobenzamide derivatives would enable researchers to perform PAL experiments with greater fidelity in sensitive biological environments, minimizing off-target effects caused by the light source itself.

| Strategy for Red-Shifting | Principle | Example Application for Azidobenzamide |

| Enlarging π-Conjugation | Increases the delocalization of electrons, lowering the energy gap for electronic transitions. researchgate.netnih.gov | Fusing additional aromatic rings to the benzamide (B126) core. |

| Donor-Acceptor Systems | Creates an intramolecular charge transfer (ICT) character upon excitation, which lowers the energy of the excited state. nih.gov | Introducing an electron-donating group (e.g., -N(CH₃)₂) and an electron-withdrawing group. |

| Heteroatom Substitution | Alters the molecular orbitals (e.g., σ–π overlap), influencing the absorption wavelength. rsc.org | Synthesizing silicon- or phosphorus-containing analogues of the benzamide ring. |

Development of Multi-Modal Probes for Integrated Biological Interrogation

To gain a more holistic understanding of a biological process, it is often necessary to gather multiple types of data simultaneously. Multi-modal probes are sophisticated chemical tools designed to be detected by two or more imaging or detection modalities. nih.govmdpi.com The goal is to correlate different layers of information, for example, combining high-resolution anatomical data with functional or molecular data from the same location at the same time. mdpi.com

A 4-azido-N-isopropyl-benzamide-based multi-modal probe could be constructed by conjugating the core photoaffinity label with other functional reporters. nih.gov This creates a single chemical entity that can perform several tasks. For instance, a probe could incorporate:

A Photoaffinity Label (the azidobenzamide): To covalently capture binding partners upon photoactivation.

A Fluorophore: For visualization and localization within cells or tissues using fluorescence microscopy. nih.gov

An Enrichment Handle (e.g., Biotin): To facilitate the isolation and purification of the probe-target complex for subsequent identification by mass spectrometry.

A Radionuclide or MRI Contrast Agent: For whole-body imaging techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). mdpi.comacs.org

The advantage of a single, multi-modal probe is that it ensures all signals originate from the same molecule, providing co-localization and eliminating ambiguity that can arise from administering multiple, separate agents. nih.gov This integrated approach allows for a synergistic investigation of biological activity, combining the high sensitivity of one modality with the high resolution of another. nih.govmdpi.com

Application in "Undruggable" Target Identification and Mechanistic Deconvolution

A significant portion of the human proteome, estimated to be over 85%, is considered "undruggable" by conventional small molecule drugs. nih.gov These proteins often lack well-defined binding pockets or have large, flat interaction surfaces, making them challenging targets for traditional drug design. nih.gov Photoaffinity labeling with probes like this compound is a powerful strategy to address this challenge. nih.govspringernature.com

The key advantage of PAL is its ability to capture even weak or transient interactions. Upon photoactivation, the aryl azide (B81097) group forms a highly reactive nitrene, which can insert into nearby C-H or N-H bonds, creating a stable, covalent link to the binding protein. researchgate.net This allows for the identification of protein targets that might be missed by other methods that rely on high-affinity, stable binding. acs.org This is particularly valuable for identifying the targets of novel bioactive compounds discovered through phenotypic screens, where the mechanism of action is unknown. nih.govspringernature.com

Mechanistic deconvolution refers to the process of elucidating how a compound exerts its biological effect. Once a PAL probe has identified a panel of potential protein targets, further experiments are needed to validate these interactions and understand their functional consequences. nih.govspringernature.com A common workflow involves:

Probe Titration: Using varying concentrations of the photoaffinity probe to identify specific, saturable binding events against a background of non-specific labeling. springernature.com

Competition Experiments: Co-incubating the probe with an excess of the original, unlabeled parent compound. A true target will show a decrease in labeling as the parent compound competes for the binding site. springernature.com

Quantitative Proteomics: Employing techniques like mass spectrometry to identify the labeled proteins and quantify the changes in labeling under different conditions (e.g., with and without a competitor). nih.govresearchgate.net

This chemoproteomic approach enables the unbiased identification of protein interaction profiles, providing crucial insights into a compound's mechanism and helping to uncover novel therapeutic targets among the so-called "undruggable" proteome. nih.govspringernature.comdntb.gov.ua

Exploration of this compound Derivatives in Novel Bioorthogonal Systems

The azide group is not only a photoactivatable precursor but also one of the most widely used functional groups in bioorthogonal chemistry. mdpi.comnih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.combuffalo.edu This dual functionality of the azide opens up exciting possibilities for designing sophisticated experimental workflows.

Derivatives of this compound can be used in a two-step process. First, the probe is used in a conventional PAL experiment to covalently link to its protein target. Second, the unreacted azide group, which is now tethered to the protein of interest, serves as a chemical "handle" for a subsequent bioorthogonal reaction. researchgate.net The most common azide-based bioorthogonal reactions include:

Staudinger Ligation: A reaction between an azide and a triarylphosphine to form an amide bond. mdpi.comnih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction between an azide and a terminal alkyne. buffalo.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction that uses a strained cyclooctyne, making it more suitable for live-cell applications. mdpi.com

This approach allows for the attachment of a secondary probe after the primary target engagement has occurred. For example, after a this compound derivative binds its target, a fluorescent alkyne could be "clicked" onto the azide handle for visualization, or a biotinylated alkyne could be attached for affinity purification. mdpi.com This strategy provides temporal control and reduces potential steric hindrance that a bulky fluorescent or affinity tag might cause if it were present during the initial binding event.

| Bioorthogonal Reaction | Key Reactants | Key Features |

| Staudinger Ligation | Azide + Triarylphosphine | Forms an amide bond; early bioorthogonal reaction. nih.gov |

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne (with Copper(I) catalyst) | Highly efficient and specific; catalyst can be toxic to cells. buffalo.edu |

| SPAAC (Copper-Free Click) | Azide + Strained Cyclooctyne | No toxic catalyst required; ideal for live-cell labeling. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-N-isopropyl-benzamide, and what methodological considerations ensure high purity?

- Answer : Synthesis typically involves functionalizing the benzamide core with an azido group. A two-step approach is common: (1) coupling isopropylamine to 4-azidobenzoic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by (2) azide introduction via nucleophilic substitution or diazo transfer. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical. For azide stability, conduct reactions under inert atmospheres (N/Ar) and avoid excessive light exposure .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include resolving the azido group’s geometry (bond angles/lengths) and verifying hydrogen bonding networks. For accuracy, refine anisotropic displacement parameters and validate with R-factor convergence (target: ) .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer : Azides are shock-sensitive and thermally unstable. Use blast shields, anti-static equipment, and small-scale reactions (<100 mg). Wear nitrile gloves, goggles, and flame-resistant lab coats. Store in cool, dry conditions away from metals. Dispose of waste via controlled hydrolysis (e.g., 10% ceric ammonium nitrate in acetic acid) to neutralize azides .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for this compound be resolved?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Cross-validate by:

- Acquiring NMR in multiple solvents (DMSO-d, CDCl).

- Performing density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models.

- Comparing experimental -NMR shifts with computed values using software like ACD/Labs or Gaussian. Adjust computational models to account for dynamic effects (e.g., molecular dynamics simulations) .

Q. What advanced computational strategies predict the reactivity of the azido group in click chemistry applications?

- Answer : Use quantum mechanical (QM) methods to model cycloadditions:

- Calculate transition states (TS) for azide-alkyne cycloadditions (CuAAC) using M06-2X/def2-TZVP.

- Analyze frontier molecular orbitals (FMOs) to identify electron-deficient regions.

- Validate with kinetic studies (e.g., stopped-flow UV-Vis) to correlate computed activation energies with experimental rate constants .

Q. How does the azido group influence the photophysical properties of this compound, and how can these effects be quantified experimentally?

- Answer : The azido group introduces n→π* transitions, altering UV-Vis absorption. Characterize via:

- Time-dependent DFT (TD-DFT) to predict absorption bands.

- Fluorescence quenching studies in polar vs. nonpolar solvents.

- Transient absorption spectroscopy to measure excited-state lifetimes. Compare with non-azido analogs (e.g., 4-amino-N-isopropyl-benzamide) to isolate azide-specific effects .

Data Contradiction and Validation

Q. What strategies mitigate conflicting results in biological activity assays involving this compound?

- Answer : Address variability via:

- Dose-response curves (IC/EC) across multiple cell lines.

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Control for azide stability (e.g., confirm compound integrity post-assay via LC-MS). Reference PubChem CID data (e.g., 556-08-1 analogs) for benchmarking .

Q. How can crystallographic disorder in the azido group be modeled during refinement?

- Answer : In SHELXL, apply PART instructions to split disordered atoms. Use ISOR and SIMU restraints to limit anisotropic displacement parameter (ADP) overfitting. Validate with Fo-Fc difference maps and the Hirshfeld rigidity test. For severe disorder, consider twinning (HKLF 5 format) or alternative space groups .

Methodological Best Practices

- Synthesis : Prioritize azide introduction in the final step to minimize decomposition.

- Characterization : Always cross-check melting points, HRMS, and elemental analysis.

- Computational : Benchmark against crystallographic data (e.g., CCDC entries) for force field validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.